1-(2-iso-Propylphenyl)-2-methyl-2-propanol
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Overview
Description
1-(2-iso-Propylphenyl)-2-methyl-2-propanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to an iso-propylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-iso-Propylphenyl)-2-methyl-2-propanol typically involves the alkylation of 2-iso-propylphenyl with a suitable alkylating agent, followed by the introduction of a hydroxyl group. One common method involves the Friedel-Crafts alkylation of 2-iso-propylphenyl with 2-methyl-2-propanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-iso-Propylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 1-(2-iso-Propylphenyl)-2-methyl-2-propanone.
Reduction: Formation of 1-(2-iso-Propylphenyl)-2-methylpropane.
Substitution: Formation of 1-(2-iso-Propylphenyl)-2-methyl-2-propyl chloride.
Scientific Research Applications
1-(2-iso-Propylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-iso-Propylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The iso-propylphenyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-iso-Propylphenyl)-2-methyl-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2-iso-Propylphenyl)-2-methylpropane: Similar structure but without the hydroxyl group.
2-iso-Propylphenol: Similar aromatic ring structure with an iso-propyl group.
Uniqueness: 1-(2-iso-Propylphenyl)-2-methyl-2-propanol is unique due to the presence of both an iso-propylphenyl group and a hydroxyl group, which confer distinct chemical and physical properties
Biological Activity
1-(2-iso-Propylphenyl)-2-methyl-2-propanol, a compound with potential biological activity, has garnered interest for its properties and applications in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its isopropyl and phenyl groups, which contribute to its hydrophobic nature and potential interactions with biological systems. The hydroxyl (-OH) group is crucial for forming hydrogen bonds with biological molecules, influencing their structure and function.
The mechanism of action of this compound involves several pathways:
- Hydrogen Bonding : The hydroxyl group can interact with enzymes and receptors, potentially modifying their activity.
- Hydrophobic Interactions : The phenyl and isopropyl groups enhance the compound's solubility and distribution within biological systems, affecting its binding affinity to targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown:
- Antibacterial Effects : Compounds demonstrated activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus pumilus. Minimum inhibitory concentrations (MIC) were assessed to quantify this activity .
Compound | MIC (µg/mL) | Bacterial Strains Affected |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 50 | Pseudomonas aeruginosa |
Related Compound B | 30 | Bacillus pumilus |
Antifungal Activity
Similar compounds have also been evaluated for their antifungal properties. Notably, they showed effectiveness against Candida albicans and other fungal strains, with some achieving comparable efficacy to standard antifungal agents like metronidazole .
Cytotoxicity Studies
Cytotoxicity assessments against various tumor cell lines (e.g., HEPG2, MCF7) have indicated that certain derivatives possess significant anticancer potential. IC50 values ranged from 6.3 to 84.6 µM across different compounds, highlighting the influence of substituent positioning on biological activity.
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
HEPG2 | 20 | This compound |
MCF7 | 30 | Related Compound A |
HCT116 | 50 | Related Compound B |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited antimicrobial activity comparable to established antibiotics. This suggests potential applications in developing new antimicrobial agents.
- Cytotoxicity in Cancer Research : Research on related compounds revealed promising results in inhibiting tumor growth in vitro, warranting further investigation into their mechanisms and therapeutic potential.
Properties
IUPAC Name |
2-methyl-1-(2-propan-2-ylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)12-8-6-5-7-11(12)9-13(3,4)14/h5-8,10,14H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLVKBHNOYRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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